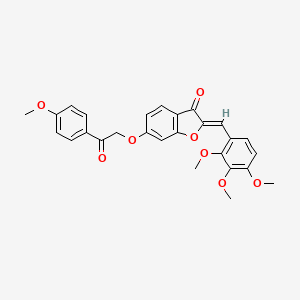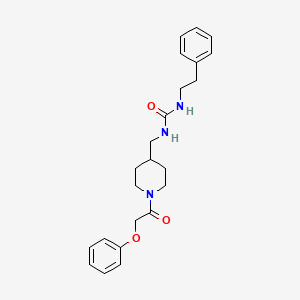![molecular formula C20H20F2N2 B2517033 1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 908847-63-2](/img/structure/B2517033.png)
1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine, also known as 1-(4,4’-Difluorobenzhydryl)piperazine, is a chemical compound with the empirical formula C17H18F2N2 . It has a molecular weight of 288.34 . This compound is formed during the synthesis of flunarizine .
Molecular Structure Analysis
The compound has a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The SMILES string representation isFc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3 . Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point of 91.0 to 95.0 °C . It’s soluble in methanol and toluene .Scientific Research Applications
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis and Isomers : This compound is used in the synthesis of Flunarizine, a calcium channel blocker, through Fe-catalysis. It involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane. Both E and Z isomers of the compound have been prepared via the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure and Hirshfeld Surface Analysis : In research on cinnamide derivatives, this compound has been synthesized and characterized, revealing its crystal structure and intermolecular interactions through Hirshfeld surface analysis (Zhong et al., 2018).
Hydrogen-Bonded Framework Structures : The compound forms part of salts like flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate, exhibiting intricate hydrogen-bonded framework structures (Kavitha et al., 2014).
Pharmacological Research
Antimicrobial Properties : Novel substituted derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated for their efficacy as antimicrobial agents against various strains of bacteria (Chandra et al., 2006).
Bacterial Biofilm and MurB Inhibitors : The compound has been used in synthesizing novel bis(pyrazole-benzofuran) hybrids, exhibiting potent antibacterial efficacies and significant biofilm inhibition activities. These derivatives have shown promising results as inhibitors of MurB enzyme (Mekky & Sanad, 2020).
Biomedical Analysis
Drug Metabolism Studies : The compound has been part of studies in rats to understand the metabolic pathways and identify the major in vitro metabolites by high-performance liquid chromatography (HPLC) and mass spectrometric analysis (Lavrijsen et al., 1992).
Bovine Serum Albumin Binding : In a study, a piperazine derivative from this family showed anticancer and antibacterial activities, and its binding characteristics with bovine serum albumin were explored using spectroscopic methods, contributing to understanding the pharmacokinetic mechanism of the drug (Karthikeyan et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1A . It’s toxic if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2/c1-2-11-23-12-14-24(15-13-23)20(16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h1,3-10,20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQFPMCXYPCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)


![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)
![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)
